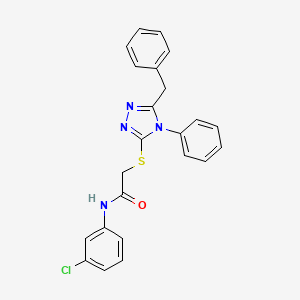

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamid umfasst in der Regel die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, an der Hydrazinderivate und geeignete Aldehyde oder Ketone beteiligt sind.

Thioether-Bildung: Das Triazolderivat wird dann mit einer Thiolverbindung umgesetzt, um die Thioetherbindung zu bilden.

Acetamid-Bildung: Schließlich wird die Verbindung mit einem Acylierungsmittel umgesetzt, um die Acetamidgruppe einzuführen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen beinhalten oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierter Temperaturen und spezifischer Lösungsmittel umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können am Triazolring oder anderen funktionellen Gruppen auftreten, abhängig von den verwendeten Reagenzien.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nitrierungsmittel können unter verschiedenen Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen in die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch sie zu einem wertvollen Zwischenprodukt in der organischen Synthese wird.

Biologie

Biologisch sind Triazolderivate für ihre antimikrobielle, antimykotische und krebshemmende Aktivität bekannt. Diese Verbindung kann auf ihr Potenzial untersucht werden, bestimmte Enzyme oder Signalwege in Mikroorganismen oder Krebszellen zu hemmen.

Medizin

In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Triazolderivate werden oft auf ihre Fähigkeit untersucht, als Enzyminhibitoren, Rezeptormodulatoren oder andere pharmakologisch aktive Wirkstoffe zu fungieren.

Industrie

Industriell können solche Verbindungen bei der Entwicklung neuer Materialien, Agrochemikalien oder als Additive in verschiedenen Formulierungen eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Triazolderivate mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Die beteiligten molekularen Zielstrukturen und Signalwege müssten durch experimentelle Studien identifiziert werden.

Wirkmechanismus

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazol: Eine grundlegende Triazolstruktur mit verschiedenen Derivaten, die für ihre biologischen Aktivitäten bekannt sind.

Benzyltriazole: Verbindungen mit einer Benzylgruppe, die an den Triazolring gebunden ist, werden oft auf ihre antimikrobiellen Eigenschaften untersucht.

Phenyltriazole: Verbindungen mit einer Phenylgruppe, die an den Triazolring gebunden ist, sind für ihre vielfältigen biologischen Aktivitäten bekannt.

Einzigartigkeit

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamid ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die spezifische biologische oder chemische Eigenschaften verleihen können, die in anderen Triazolderivaten nicht vorhanden sind. Seine Struktur ermöglicht mehrere Interaktionspunkte mit biologischen Zielstrukturen, wodurch es zu einer vielseitigen Verbindung für Forschung und Entwicklung wird.

Eigenschaften

Molekularformel |

C23H19ClN4OS |

|---|---|

Molekulargewicht |

434.9 g/mol |

IUPAC-Name |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C23H19ClN4OS/c24-18-10-7-11-19(15-18)25-22(29)16-30-23-27-26-21(14-17-8-3-1-4-9-17)28(23)20-12-5-2-6-13-20/h1-13,15H,14,16H2,(H,25,29) |

InChI-Schlüssel |

DTTYETOWKYXTEI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)

![6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11770568.png)

![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)

![N-Ethyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B11770592.png)